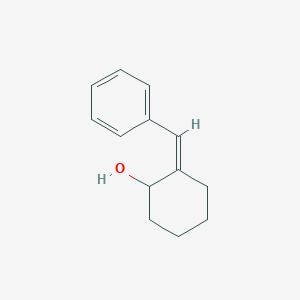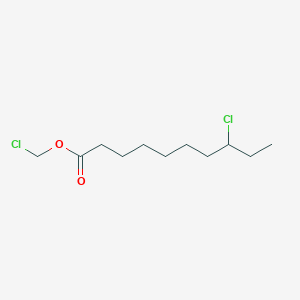
Chloromethyl 8-chlorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 8-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 8-chlorodecanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 8-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst has been reported to yield chloromethyl derivatives in good to excellent yields . This method is advantageous due to its simplicity and effectiveness under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 8-chlorodecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions typically occur under mild conditions with the use of a suitable solvent such as dichloromethane (CH2Cl2).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted esters or amides.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary alcohols.
Scientific Research Applications
Chloromethyl 8-chlorodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through chloromethylation reactions.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 8-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including aromatic rings and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 7-chlorodecanoate
- Chloromethyl 8-chlorododecanoate
- Chloromethyl 4-chlorodecanoate
Uniqueness
Chloromethyl 8-chlorodecanoate is unique due to its specific structure, which includes a chloromethyl group at the 8th position of the decanoate chain. This structural feature imparts distinct reactivity and properties compared to other chloromethylated compounds. For example, the position of the chloromethyl group can influence the compound’s reactivity and the types of reactions it undergoes .
Properties
CAS No. |
80418-85-5 |
|---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 8-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-10(13)7-5-3-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
ZMBCSGUZVMJJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


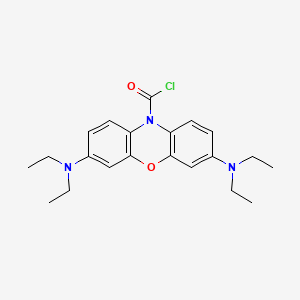
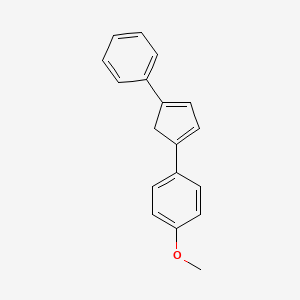
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

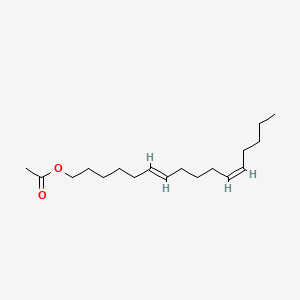
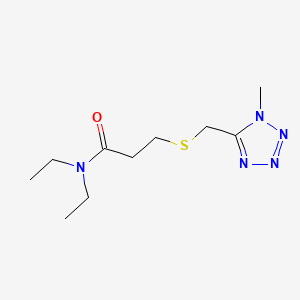

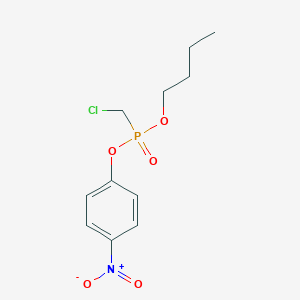
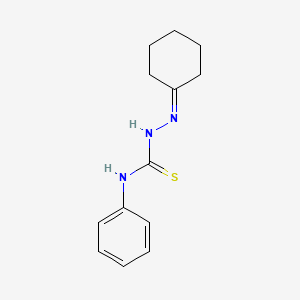

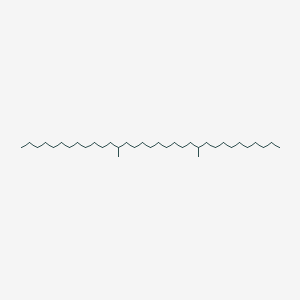
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
